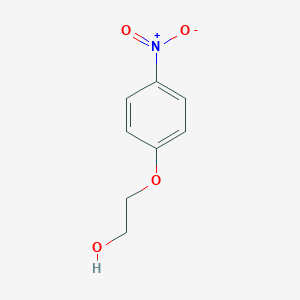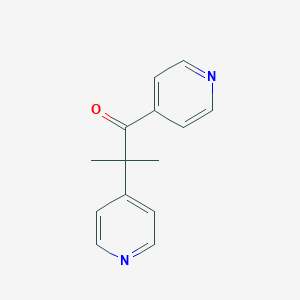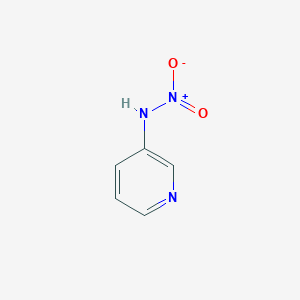
N-pyridin-3-ylnitramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-pyridin-3-ylnitramide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has shown potential in various applications. The aim of
Wirkmechanismus
The exact mechanism of action of N-pyridin-3-ylnitramide is not well understood. However, it is believed that the compound acts as a nitroso compound, which can undergo various reactions, such as oxidation and reduction. These reactions can lead to the formation of reactive intermediates, which can then react with other molecules in the system.
Biochemical and Physiological Effects:
There is limited information available regarding the biochemical and physiological effects of N-pyridin-3-ylnitramide. However, it has been found to have toxic effects on various cell lines, including human liver cells and human colon cancer cells. Additionally, the compound has been found to have mutagenic properties, which can lead to DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-pyridin-3-ylnitramide in lab experiments is its explosive properties, which make it useful in the synthesis of energetic materials. Additionally, the compound has shown potential as a precursor for the synthesis of other nitrogen-rich compounds. However, one of the main limitations of using N-pyridin-3-ylnitramide is its toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of N-pyridin-3-ylnitramide. One of the most significant areas of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to understand the exact mechanism of action of the compound and its potential applications in various fields, such as medicine and materials science. Finally, more research is needed to understand the toxicity of N-pyridin-3-ylnitramide and its potential impact on human health and the environment.
Conclusion:
In conclusion, N-pyridin-3-ylnitramide is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown potential in various applications, including the synthesis of energetic materials and nitrogen-rich compounds. While there is limited information available regarding its biochemical and physiological effects, it has been found to have toxic properties. Further research is needed to understand the exact mechanism of action of the compound and its potential applications in various fields.
Synthesemethoden
N-pyridin-3-ylnitramide can be synthesized using various methods. One of the most common methods is the reaction of pyridine-3-carboxylic acid with thionyl chloride to form pyridine-3-carbonyl chloride. This is then reacted with hydroxylamine hydrochloride to form N-hydroxy-pyridine-3-carboxamide, which is then treated with nitrous acid to form N-pyridin-3-ylnitramide.
Wissenschaftliche Forschungsanwendungen
N-pyridin-3-ylnitramide has shown potential in various scientific research applications. One of the most significant applications is in the field of explosives. This compound has been found to have explosive properties and has been used in the synthesis of energetic materials. Additionally, N-pyridin-3-ylnitramide has shown potential as a precursor for the synthesis of other nitrogen-rich compounds, such as azoles and pyrazoles.
Eigenschaften
CAS-Nummer |
15862-54-1 |
|---|---|
Produktname |
N-pyridin-3-ylnitramide |
Molekularformel |
C5H5N3O2 |
Molekulargewicht |
139.11 g/mol |
IUPAC-Name |
N-pyridin-3-ylnitramide |
InChI |
InChI=1S/C5H5N3O2/c9-8(10)7-5-2-1-3-6-4-5/h1-4,7H |
InChI-Schlüssel |
SHYWNXVDPPHTBL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)N[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CN=C1)N[N+](=O)[O-] |
Synonyme |
N-Nitropyridin-3-amine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




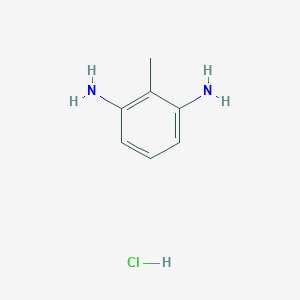

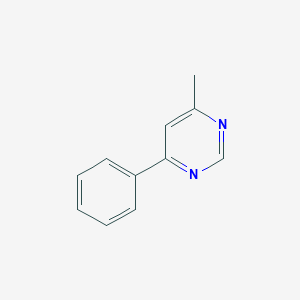

![4,6,7-Trihydroxy-5-methoxy-1,8,8,9-tetramethyl-8,9-dihydro-3H-phenaleno[1,2-b]furan-3-one](/img/structure/B102594.png)






